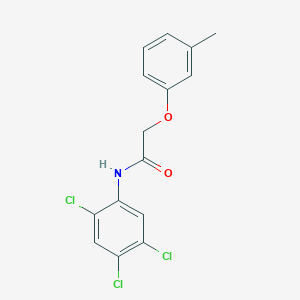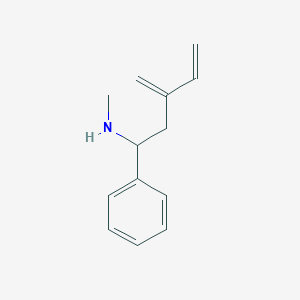![molecular formula C18H18Cl2N2O3S B325361 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325361.png)
2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a synthetic organic compound with the molecular formula C18H18Cl2N2O3S It is characterized by the presence of two chlorine atoms, a piperidine ring, and a sulfonyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of piperidine reacts with the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the piperidine and sulfonyl groups, making it less complex.
N-(4-Sulfamoylphenyl)benzamide: Contains a sulfonamide group instead of a sulfonyl group.
4-(1-Piperidinylsulfonyl)aniline: Lacks the dichlorobenzamide core.
Uniqueness
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is unique due to the combination of its dichlorobenzamide core, piperidine ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-13-4-9-16(17(20)12-13)18(23)21-14-5-7-15(8-6-14)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
InChI Key |
MVOYZVISXQQWCA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B325278.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B325281.png)
![N'-[(1-naphthyloxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B325282.png)
![N'-[(2,4-dichlorophenoxy)acetyl]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B325284.png)

![Propyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B325288.png)
![5-methyl-2-phenyl-4-[(E)-pyrrol-2-ylidenemethyl]-1H-pyrazol-3-one](/img/structure/B325289.png)
![methyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B325291.png)
![3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B325292.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B325295.png)

![2-{[2-(2,4-Dichlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B325298.png)
![Methyl 4-[2-(2,4-dichlorobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B325299.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325302.png)
